Methyl 3-amino-2-(cyclopentylmethyl)propanoate Methyl 3-amino-2-(cyclopentylmethyl)propanoate
Brand Name: Vulcanchem
CAS No.: 1247744-05-3
VCID: VC6217070
InChI: InChI=1S/C10H19NO2/c1-13-10(12)9(7-11)6-8-4-2-3-5-8/h8-9H,2-7,11H2,1H3
SMILES: COC(=O)C(CC1CCCC1)CN
Molecular Formula: C10H19NO2
Molecular Weight: 185.267

Methyl 3-amino-2-(cyclopentylmethyl)propanoate

CAS No.: 1247744-05-3

Cat. No.: VC6217070

Molecular Formula: C10H19NO2

Molecular Weight: 185.267

* For research use only. Not for human or veterinary use.

Methyl 3-amino-2-(cyclopentylmethyl)propanoate - 1247744-05-3

Specification

CAS No. 1247744-05-3
Molecular Formula C10H19NO2
Molecular Weight 185.267
IUPAC Name methyl 2-(aminomethyl)-3-cyclopentylpropanoate
Standard InChI InChI=1S/C10H19NO2/c1-13-10(12)9(7-11)6-8-4-2-3-5-8/h8-9H,2-7,11H2,1H3
Standard InChI Key YLDWHNCXHWEQFN-UHFFFAOYSA-N
SMILES COC(=O)C(CC1CCCC1)CN

Introduction

Structural and Chemical Properties

Methyl 3-amino-2-(cyclopentylmethyl)propanoate belongs to the class of substituted propanoates, featuring a cyclopentylmethyl group at the second carbon and an amino group at the third carbon of the propanoate backbone. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.26 g/mol . The compound’s SMILES notation, COC(=O)C(CC1CCCC1)CN, highlights the ester group (COO), cyclopentane ring, and primary amine . The InChIKey N/A (unreported in sources) would typically encode its stereochemical and structural uniqueness.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₉NO₂
Molecular Weight185.26 g/mol
CAS Number1247744-05-3
SMILESCOC(=O)C(CC1CCCC1)CN
MDL NumberMFCD16706756

The cyclopentylmethyl group introduces steric hindrance, potentially influencing the compound’s reactivity and interactions with biological targets. The amino group’s basicity (pKa ~9–10, estimated) suggests protonation under physiological conditions, which could enhance solubility or receptor binding .

Synthesis and Manufacturing Pathways

  • Alkylation of Amino Esters: Reacting cyclopentylmethyl halides with methyl 3-aminopropanoate derivatives under basic conditions .

  • Reductive Amination: Coupling cyclopentylmethyl ketones with methyl acrylate followed by hydrogenation .

For example, methyl 3-(benzyl(methyl)amino)propanoate is synthesized via Pd/C-catalyzed hydrogenation in ethanol, yielding deprotected amino esters . Adapting this method, cyclopentylmethyl groups could replace benzyl moieties, though reaction conditions (e.g., temperature, catalyst loading) would require optimization .

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsExpected Yield
1Cyclopentylmethyl bromide, K₂CO₃, DMF, 80°C60–70%
2H₂, Pd/C, EtOH, RT, 48h85–90%

Challenges include controlling regioselectivity during alkylation and minimizing ester hydrolysis. Purification via chromatography or crystallization is likely necessary due to polar byproducts .

Comparative Analysis with Structural Analogs

Methyl 3-amino-2-(cyclopentylmethyl)propanoate differs from analogs in ring size, substitution patterns, and functional groups:

Table 3: Comparison with Analogous Compounds

CompoundStructureKey Differences
Methyl 3-amino-3-cyclohexylpropanoateCyclohexyl instead of cyclopentylIncreased lipophilicity
Ethyl 3-amino-2-(cyclopropyl)propanoateCyclopropyl and ethyl esterHigher ring strain, lower MW
3-Amino-2-(cyclopentylmethyl)propanoic acidCarboxylic acid instead of esterEnhanced solubility, acidity

The cyclopentyl group balances steric bulk and conformational flexibility compared to cyclohexyl or cyclopropyl analogs, potentially optimizing target engagement . The methyl ester may improve bioavailability over carboxylic acid derivatives by resisting ionization .

Applications in Research and Industry

While explicit applications are undocumented, the compound’s features suggest utility in:

  • Medicinal Chemistry: As a building block for neuroactive or antiviral agents, leveraging the cyclopentyl group’s resemblance to bioactive terpenes .

  • Material Science: Functionalization of polymers via amine-ester crosslinking .

Ongoing research could explore its role in prodrug design, where esterases cleave the methyl group to release active metabolites .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator